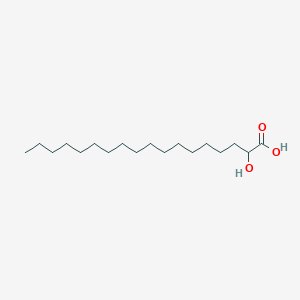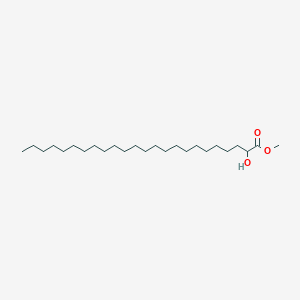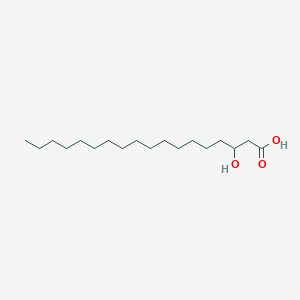
3-(1-Aminoethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Aniline derivatives, including those related to “3-(1-Aminoethyl)aniline”, have been used to synthesize novel heterocyclic disazo dyes. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular weight of “this compound” is 136.19 . The empirical formula is C8H12N2 . The InChI key is MBWYRMCXWROJMP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 51-56 °C . It is soluble in water and alcohols. Amines of low molar mass, like “this compound”, are quite soluble in water .科学的研究の応用
Catalysis and Organic Synthesis
One significant application of compounds related to "3-(1-Aminoethyl)aniline" is in catalysis, particularly in facilitating cross-coupling reactions. For instance, the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives and their application in palladium-catalyzed Heck and Suzuki cross-coupling reactions demonstrate their utility in organic synthesis. These catalysts enable the formation of biphenyls and stilbenes in good yields, showcasing their importance in the construction of complex organic molecules (Aydemir et al., 2009).
Environmental Applications
Compounds derived from aniline, including "this compound," have been explored for environmental remediation. A study on the degradation of aniline by Delftia sp. AN3 highlights the potential of aniline and its derivatives in bioremediation, where the strain efficiently degrades aniline, offering insights into the microbial cleanup of industrial pollutants (Liu et al., 2002).
Material Science
In material science, aniline derivatives have been investigated for their polymerization and copolymerization capabilities. Research on the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDH) probed by ESR and electrochemical studies showcases the development of novel materials with potential applications in electronics and nanotechnology (Moujahid et al., 2005).
Sensors and Chemosensors
The synthesis of anthracene- and pyrene-bearing imidazoles as turn-on fluorescent chemosensors for aluminum ion in living cells illustrates the application of aniline derivatives in developing sensitive and selective sensors for metal ions. These chemosensors have been successfully applied for imaging intracellular Al3+ ions, highlighting their potential in biological and environmental monitoring (Shree et al., 2019).
Corrosion Inhibition
Another application area is in corrosion inhibition, where newly synthesized thiophene Schiff base derivatives of aniline have been shown to effectively prevent corrosion of mild steel in acidic environments. This research opens avenues for the development of novel corrosion inhibitors for industrial applications (Daoud et al., 2014).
Safety and Hazards
特性
IUPAC Name |
3-(1-aminoethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378053 |
Source


|
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129725-48-0 |
Source


|
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129725-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)





![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)
